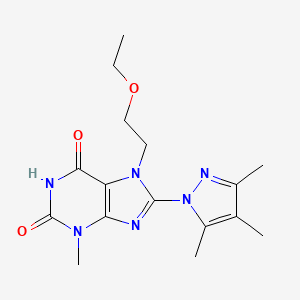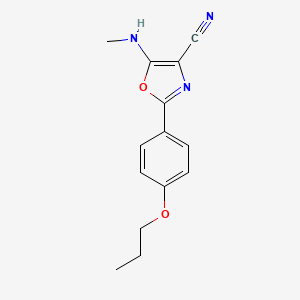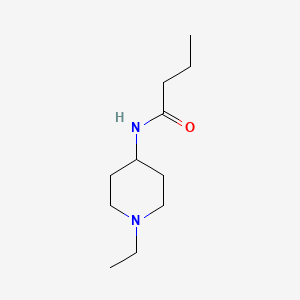
2-(isopropylthio)-N-3-pyridinylbenzamide
Overview
Description
2-(isopropylthio)-N-3-pyridinylbenzamide, also known as IPTB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has a molecular formula of C16H17N2OS. IPTB has gained significant attention due to its potent inhibitory effects on a specific type of enzyme, which makes it a useful tool for studying various biological processes.
Mechanism of Action
The mechanism of action of 2-(isopropylthio)-N-3-pyridinylbenzamide involves the inhibition of PARP-1 by binding to its catalytic domain. PARP-1 plays a crucial role in DNA repair by catalyzing the transfer of ADP-ribose units from NAD+ to target proteins. This compound binds to the catalytic domain of PARP-1 and prevents the transfer of ADP-ribose units, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by inhibiting PARP-1 and enhancing the sensitivity of cancer cells to chemotherapy and radiation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to improve cognitive function and reduce neurodegeneration in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(isopropylthio)-N-3-pyridinylbenzamide is its potent inhibitory effects on PARP-1, which makes it a useful tool for studying various biological processes. This compound is also relatively easy to synthesize and purify, making it readily available for use in research. However, this compound has some limitations, including its potential toxicity and off-target effects. Careful dose optimization and toxicity studies are necessary to ensure the safe use of this compound in lab experiments.
Future Directions
There are several potential future directions for research on 2-(isopropylthio)-N-3-pyridinylbenzamide. One direction is to explore its potential as a therapeutic agent for cancer and other diseases. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Another direction is to investigate the role of PARP-1 in other biological processes and diseases, such as inflammation, neurodegeneration, and aging. Finally, further studies are needed to optimize the synthesis and purification of this compound and to develop more potent and selective PARP-1 inhibitors.
Scientific Research Applications
2-(isopropylthio)-N-3-pyridinylbenzamide has been extensively used in scientific research as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme involved in DNA repair, and its inhibition by this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation. This compound has also been used to study the role of PARP-1 in various biological processes, including inflammation, neurodegeneration, and aging.
properties
IUPAC Name |
2-propan-2-ylsulfanyl-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-11(2)19-14-8-4-3-7-13(14)15(18)17-12-6-5-9-16-10-12/h3-11H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEAJSIQQJVNTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1C(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4729982.png)
![3-[({3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4729985.png)
![5-[(dimethylamino)sulfonyl]-2-methyl-N-(2-phenylethyl)benzamide](/img/structure/B4730002.png)

![ethyl 4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4730012.png)



![2-(4-chloro-3-methylphenoxy)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4730043.png)
![N-[2-fluoro-4-({[3-(4-morpholinyl)propyl]amino}sulfonyl)phenyl]benzamide](/img/structure/B4730056.png)
![ethyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-methylbenzoate](/img/structure/B4730059.png)
![methyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4730063.png)

![7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4730071.png)